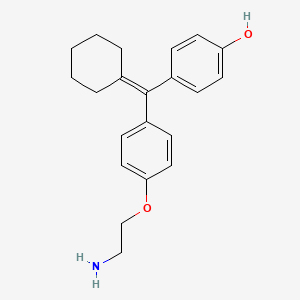
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol is an organic compound with the molecular formula C21H25NO2 It is known for its unique structure, which includes a phenol group, an aminoethoxy group, and a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol typically involves the reaction of 4-(2-aminoethoxy)benzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the cyclohexylidene intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclohexylidene moiety can be reduced to cyclohexane derivatives.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The aminoethoxy group can interact with cellular receptors, modulating signal transduction pathways. The cyclohexylidene moiety provides structural stability, enhancing the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)(cyclohexylidene)methyl)phenol
- 4-((4-(2-Hydroxyethoxy)phenyl)(cyclohexylidene)methyl)phenol
- 4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)aniline
Uniqueness
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial purposes.
Biological Activity
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol, also known by its CAS number 918803-14-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and possible therapeutic applications.
- Molecular Formula : C21H25NO2
- Molecular Weight : 323.429 g/mol
- CAS Number : 918803-14-2
The compound features a complex structure that includes a phenolic group and an aminoethoxy side chain, which may contribute to its biological activity.
Antioxidant Activity
Research has indicated that phenolic compounds possess significant antioxidant properties. The presence of the phenolic hydroxyl group in this compound suggests it may scavenge free radicals and reduce oxidative stress.
Anticancer Potential
Studies on structurally related compounds have demonstrated anticancer activities through:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
For example, similar bisphenol derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models.
Cardiovascular Effects
Preliminary evaluations indicate potential cardiovascular benefits. Compounds with similar structures have been reported to exhibit:
- Inotropic Effects : Enhancing cardiac contractility.
- Vasodilatory Effects : Reducing vascular resistance and improving blood flow.
Case Studies and Research Findings
A review of the literature reveals several studies relevant to the biological activity of this compound:
| Study | Findings |
|---|---|
| Hamouri et al. (2019) | Investigated light-controlled protein activation using related compounds, highlighting their versatility in biological systems. |
| Zhu et al. (2011) | Synthesized analogs showing high binding affinities for estrogen receptors, suggesting potential applications in imaging and therapeutic contexts. |
| PubMed Study (2000) | Evaluated cardiovascular effects of related piperazine derivatives, noting significant inotropic and vasodilatory responses. |
Properties
CAS No. |
918803-14-2 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[[4-(2-aminoethoxy)phenyl]-cyclohexylidenemethyl]phenol |
InChI |
InChI=1S/C21H25NO2/c22-14-15-24-20-12-8-18(9-13-20)21(16-4-2-1-3-5-16)17-6-10-19(23)11-7-17/h6-13,23H,1-5,14-15,22H2 |
InChI Key |
BAXLOXCPKVICBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCN)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















